molecular formula C8H6ClN3O2 B4439445 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 52039-87-9

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B4439445
CAS No.: 52039-87-9
M. Wt: 211.60 g/mol
InChI Key: SQLIARONYUYNQT-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis and Biological Inquiry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to chemical and biological sciences. Their structural diversity and ability to engage in various chemical interactions make them indispensable tools in medicinal chemistry and advanced synthesis. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, owing to their capacity for hydrogen bonding and other interactions with biological targets like enzymes and receptors. This has led to their integration into a vast array of clinically approved drugs, including anticancer, antimicrobial, and anti-inflammatory agents. The versatility of these scaffolds allows medicinal chemists to systematically modify molecules to enhance pharmacological properties, making them a cornerstone of modern drug development.

Overview of 1,2,4-Triazolidine-3,5-dione Chemistry and its Derivatives

The 1,2,4-triazolidine-3,5-dione ring system, commonly known as urazole (B1197782), is a valued heterocyclic scaffold. Urazoles are recognized for their utility in pharmaceuticals, polymers, and industrial applications. organic-chemistry.org The chemistry of these compounds is highlighted by versatile synthesis routes and their reactivity, particularly as precursors to highly reactive species.

Several efficient methods for the synthesis of 4-substituted urazoles have been developed, often involving one-pot procedures that are environmentally conscious by reducing solvent use and avoiding toxic reagents. organic-chemistry.org Common strategies involve the reaction of substituted anilines with reagents like ethyl chloroformate or triphosgene, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization. organic-chemistry.orgrhhz.net

A key aspect of urazole chemistry is their oxidation to the corresponding 4-substituted-1,2,4-triazoline-3,5-diones. These oxidized derivatives, which contain an azo group (N=N), are powerful dienophiles and oxidizing agents, readily participating in Diels-Alder and other cycloaddition reactions. orgsyn.org This reactivity makes them valuable reagents in organic synthesis.

Specific Research Focus on 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione within the Triazolidine (B1262331) Class

Within the broader class of urazoles, this compound serves as a significant subject of research. The presence of the 4-chlorophenyl group at the N4 position influences the electronic properties and reactivity of the triazolidine ring. This specific substitution pattern is of interest for several reasons. Firstly, the chloro-substituent provides a site for potential further functionalization and modulates the compound's lipophilicity and electronic nature. Secondly, the 4-chlorophenyl moiety is a common feature in many biologically active compounds, suggesting potential applications in medicinal chemistry. nih.govnih.gov

Research into this specific molecule often centers on its synthesis and its role as a precursor to its oxidized form, 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione, which has demonstrated utility as a specialized oxidizing agent in organic synthesis. researchgate.net

Current State of Academic Research on this compound

Current academic research on this compound primarily revolves around its synthesis and its application as a chemical reagent. Efficient, often one-pot, synthetic protocols have been developed to produce this and related urazoles in good yields from readily available starting materials like 4-chloroaniline. organic-chemistry.orgrhhz.net

The most prominent application documented in the literature is the use of its oxidized counterpart, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines into their corresponding pyrazoles under mild conditions. researchgate.net This highlights the compound's role as a stable precursor to a useful synthetic tool.

While direct biological evaluation of this compound is not extensively reported, the broader family of triazole and urazole derivatives is known for a wide spectrum of biological activities. nih.govscirp.org For instance, compounds containing the 4-chlorophenyl-triazole motif have been investigated for various therapeutic applications, including as anticancer agents. nih.govmdpi.com This suggests a latent potential for biological activity in the title compound, representing an area for future investigation.

Research Findings in Detail

Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones

Several synthetic methodologies have been reported for the preparation of 4-aryl-1,2,4-triazolidine-3,5-diones, including the specific 4-(4-chlorophenyl) derivative. These methods are often designed to be efficient and high-yielding.

MethodStarting MaterialsReagentsKey Features
One-Pot Method 1 Substituted Aniline (B41778) (e.g., 4-chloroaniline), Ethyl ChloroformateEthyl Carbazate, TriethylamineThree-step sequence in a single vessel; avoids toxic isocyanates; good yields (28-92%). organic-chemistry.org
One-Pot Method 2 Substituted Aniline (e.g., 4-chloroaniline), TriphosgeneEthyl Carbazate, Cesium CarbonateIn situ generation of isocyanate intermediate; proceeds under mild conditions. rhhz.net
Three-Step Method Substituted Aniline (e.g., 4-chloroaniline), 4-Nitrophenyl ChloroformateEthyl CarbazateInvolves isolation of carbamate (B1207046) and semicarbazide (B1199961) intermediates before final cyclization. researchgate.net

Applications in Chemical Synthesis

The primary documented application of this compound is as a precursor to its oxidized form, which is used as a reagent in organic synthesis.

CompoundApplicationReaction TypeSubstrateProductConditions
4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione Oxidizing AgentOxidation / Dehydrogenation1,3,5-Trisubstituted Pyrazolines1,3,5-Trisubstituted PyrazolesMild, Room Temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLIARONYUYNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415460
Record name 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52039-87-9
Record name 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl 1,2,4 Triazolidine 3,5 Dione

Established Synthetic Pathways to 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione

The synthesis of this compound, a derivative of urazole (B1197782), is well-documented, primarily originating from aniline (B41778) precursors through multi-step or streamlined one-pot processes.

Multi-Step Synthesis from Anilines and Related Precursors

A common and established route for the preparation of 4-substituted phenyl derivatives of 1,2,4-triazolidine-3,5-diones begins with anilines. researchgate.netresearchgate.net This method is typically a three-step process:

Carbamate (B1207046) Formation : The synthesis initiates with the reaction of an aniline derivative, in this case, 4-chloroaniline, with a chloroformate, such as 4-nitrophenyl chloroformate or ethyl chloroformate. researchgate.netorganic-chemistry.org This step yields the corresponding carbamate derivative.

Semicarbazide (B1199961) Synthesis : The carbamate intermediate is then reacted with ethyl carbazate (B1233558) to form a semicarbazide derivative. researchgate.netresearchgate.net This transformation is a crucial step toward building the core heterocyclic structure.

Cyclization : The final step involves the cyclization of the semicarbazide to furnish the desired this compound. researchgate.netresearchgate.net

This sequential approach allows for the isolation and purification of intermediates, which can be advantageous for achieving high purity in the final product. The yields of the semicarbazide intermediates can be highly dependent on the substituents of the aniline precursor. researchgate.net

One-Pot Synthetic Procedures and Optimized Conditions

To improve efficiency, reduce waste, and simplify the synthetic process, one-pot procedures have been developed. organic-chemistry.orgresearchgate.net These methods combine the multiple steps of the synthesis into a single reaction vessel without the isolation of intermediates. organic-chemistry.orgresearchgate.net

One such efficient one-pot synthesis involves reacting an aniline derivative with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate in situ. organic-chemistry.org Subsequently, ethyl carbazate is added to the same vessel, which converts the carbamate into a semicarbazide. The final cyclization to the urazole occurs under these conditions, yielding the final product. organic-chemistry.org This method is noted for its mild reaction conditions and avoidance of toxic reagents. organic-chemistry.org

Another powerful one-pot strategy utilizes triphosgene in combination with substituted anilines and ethyl carbazate. The mechanism involves the in-situ generation of an isocyanate from the aniline and triphosgene, which then reacts with ethyl carbazate. The resulting intermediate undergoes cyclization to produce the 4-substituted-1,2,4-triazolidine-3,5-dione. The use of cesium carbonate as a base and 1,4-dioxane as a solvent has been found to be effective for these transformations.

Below is a table summarizing the yields for various 4-substituted urazoles prepared via a one-pot synthesis using triphosgene, demonstrating the versatility of the method.

EntryAniline DerivativeProductYield (%)
14-Isopropylaniline4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione74
24-Toluidine4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione84
34-Fluoroaniline4-(4-Fluorophenyl)-1,2,4-triazolidine-3,5-dione77
44-(Trityl)aniline4-(4-Tritylphenyl)-1,2,4-triazolidine-3,5-dione98

Data sourced from Ghorbani-Choghamarani et al., 2014.

Cyclization Reactions in the Formation of the Triazolidine (B1262331) Ring System

The critical step in forming the heterocyclic core of this compound is the cyclization of its semicarbazide precursor. researchgate.netresearchgate.net This intramolecular reaction closes the ring to create the stable five-membered triazolidine system.

The cyclization is typically induced by adding a base, such as potassium hydroxide (KOH), and heating the reaction mixture. For instance, after the formation of the semicarbazide intermediate from the reaction of an isocyanate and ethyl carbazate, the solvent can be evaporated and the residue refluxed with KOH to drive the ring-closure and form the final urazole product. This process is a key feature in both multi-step and one-pot synthetic strategies for this class of compounds. researchgate.netorganic-chemistry.org

Electrochemical Synthesis and Mechanistic Insights

Electrochemical methods offer a green and efficient alternative for the transformation of 4-substituted urazoles, including this compound. These techniques allow for the generation of highly reactive species under mild and environmentally friendly conditions. rsc.orgrsc.org

Electrooxidation of 4-Substituted Urazoles

The electrochemical oxidation of 4-substituted urazoles, such as this compound, at an electrode surface (e.g., glassy carbon) results in the formation of the corresponding highly reactive 4-substituted-4H-1,2,4-triazole-3,5-diones. rsc.orgresearchgate.netresearchgate.net This transformation is a two-electron process. semnan.ac.ir These electrochemically generated triazolinediones are potent dienophiles and electrophiles that can participate in a wide range of chemical reactions. researchgate.net The oxidation is typically performed in aqueous buffered solutions, highlighting the green nature of this method which avoids toxic reagents and organic solvents. rsc.orgrsc.org The stability and subsequent reaction pathway of the generated dione (B5365651) can be influenced by factors such as pH and the nature of the substituent on the nitrogen atom. researchgate.netsemnan.ac.ir

Electron Transfer and Chemical Reaction (EC) Mechanisms in Electrosynthesis

The electrochemical synthesis involving urazoles often proceeds via an "Electron transfer + Chemical reaction" (EC) mechanism. rsc.orgrsc.orgresearchgate.net In this process, the initial electron transfer (the "E" step) at the electrode generates the reactive 4-alkyl-4H-1,2,4-triazole-3,5-dione intermediate. rsc.orgresearchgate.net This intermediate then rapidly undergoes a subsequent chemical reaction (the "C" step) with another species present in the solution. rsc.orgresearchgate.net

A well-studied example is the electrooxidation of 4-substituted urazoles in the presence of nucleophiles like arylsulfinic acids. rsc.orgrsc.orgresearchgate.net The electrogenerated triazole-3,5-dione participates in a Michael-type addition reaction with the arylsulfinic acid. rsc.orgresearchgate.net This EC mechanism provides an efficient pathway for the synthesis of novel sulfonamide derivatives in high yields under green conditions. rsc.orgrsc.org

Derivatization Strategies and Functionalization of the Core Scaffold

N-acetylation of the triazolidine-3,5-dione ring is a common strategy to modify its electronic and steric properties. For instance, 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione can be reacted with acetyl chloride in dry N,N-dimethylacetamide (DMAc) at low temperatures to yield 4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dione in high yield. sid.ir Further reaction with excess acetyl chloride can lead to the formation of 1,2-bis-acetyl-4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dione. sid.ir The crystal structure of the related compound, 1,2-diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (B1194666), reveals that the two acetyl groups are twisted out of the plane of the triazole ring and are in a trans configuration. nih.gov

Table 1: Synthesis of N-Acetylated Analogs
Starting MaterialReagentProductKey Findings
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dioneAcetyl chloride4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dioneHigh yield synthesis at low temperatures. sid.ir
4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dioneExcess Acetyl chloride1,2-bis-acetyl-4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dioneFurther acetylation is possible. sid.ir
4-Phenylurazole-1,2-diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dioneCrystal structure shows trans configuration of acetyl groups. nih.gov

Hybrid molecules, which combine two or more pharmacophores, are a growing area of interest in drug discovery. The 1,2,4-triazole (B32235) nucleus is a versatile building block for the synthesis of such hybrids. For instance, hybrid compounds incorporating triazole and thiazolidine-2,4-dione moieties have been synthesized and evaluated for their biological properties. nih.gov These syntheses can involve various strategies, such as the alkylation of potassium salts of 5-arylidene-thiazolidinediones with substituted chloro-propanones. nih.gov Another approach involves the one-pot synthesis of hybrid thiazolidin-4-one-1,3,5-triazines, which has been shown to be an efficient method for generating a library of compounds for biological screening. rsc.org

Reactivity Profiling and Reaction Mechanisms

Understanding the reactivity of this compound is essential for its application in organic synthesis. The triazolidinedione ring system can participate in a variety of chemical transformations.

4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a related compound, is known to be one of the most powerful dienophiles and readily participates in Diels-Alder reactions. wikipedia.org These reactions are a powerful tool for the construction of complex cyclic systems. acgpubs.orguzhnu.edu.ua The cycloaddition of PTAD with various dienes, including cyclic mono- and dienes, has been extensively studied. uzhnu.edu.ua The reactivity of PTAD and its analogs in cycloaddition reactions can be influenced by the substituents on the phenyl ring. For instance, the reaction of PTAD with cycloheptatriene derivatives can lead to either (4+2) or (6+2) cycloadducts. clockss.org The high reactivity of triazolinediones like PTAD makes them valuable reagents in "click chemistry" for applications such as trapping carcinogenic polycyclic aromatic hydrocarbons. researchgate.net

Table 2: Cycloaddition Reactions
Reactant 1Reactant 2Reaction TypeProduct TypeKey Findings
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)DienesDiels-AlderCycloadductsPTAD is a highly reactive dienophile. wikipedia.org
PTADCycloheptatriene furanones(4+2) or (6+2) CycloadditionTropilidene cycloadductsReaction outcome depends on the substrate. clockss.org
PTADAnthraceneDiels-AlderAdductUsed to trap carcinogenic compounds. researchgate.net

The electron-deficient nature of the double bond in the triazolinedione ring makes it susceptible to Michael-type addition reactions with various nucleophiles. While specific examples for this compound are not detailed in the provided context, the general reactivity pattern of similar compounds suggests that it would react with nucleophiles. For example, the reaction of 4-substituted 1,2,4-triazoline-3,5-diones with sulfides having acidic α-hydrogens results in the formation of 1,4-disubstituted urazoles. researchgate.net This type of reactivity highlights the potential of the triazolidinedione scaffold to be functionalized through nucleophilic addition reactions.

Oxidative Transformations and their Applications

The oxidative transformation of this compound results in the formation of its corresponding 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione. This oxidized species is a highly reactive dienophile and oxidizing agent, finding utility in various organic transformations.

One notable application is the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. The reaction, utilizing 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione as the oxidant, proceeds under mild conditions at room temperature and affords the pyrazole products in moderate to good yields. This transformation is significant as pyrazoles are a class of heterocyclic compounds with diverse biological activities. The reusability of the reagent in these oxidation reactions has also been noted, adding to its practical value in synthetic chemistry.

The general reactivity of 4-substituted-1,2,4-triazoline-3,5-diones, such as the 4-phenyl analog (PTAD), has been more broadly studied. These compounds are known to be powerful dienophiles that readily participate in Diels-Alder reactions with a variety of dienes. They also exhibit reactivity towards alcohols, where they can act as oxidizing agents. For instance, in reactions with secondary alcohols, the corresponding ketones are often formed. This body of research on related compounds provides a framework for understanding the potential oxidative applications of 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione.

Table 1: Oxidation of Pyrazolines using 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione

Substrate (Pyrazoline)Product (Pyrazole)Yield (%)
1,3,5-Triphenylpyrazoline1,3,5-TriphenylpyrazoleModerate to Good
1-Phenyl-3-(4-methylphenyl)-5-(4-chlorophenyl)pyrazoline1-Phenyl-3-(4-methylphenyl)-5-(4-chlorophenyl)pyrazoleModerate to Good
1,5-Diphenyl-3-(4-nitrophenyl)pyrazoline1,5-Diphenyl-3-(4-nitrophenyl)pyrazoleModerate to Good

Note: The yields are reported as "moderate to good" in the available literature.

Ring-Opening Reactions and Intermediate Characterization

While specific studies detailing the ring-opening reactions of this compound are limited, the general reactivity of the triazolidine-3,5-dione ring system suggests that it can undergo cleavage under certain conditions. Nucleophilic attack is a common pathway for the ring-opening of related heterocyclic compounds.

For instance, the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (the oxidized form) with amines is known to be rapid and leads to complex products. It is proposed that these reactions proceed through the formation of 1,2-dicarbamoyl-4-phenyltriazolidine diones, which are prone to dissociation in solution, suggesting a ring-opening event. The instability of the transient intermediate produced by the hydrolysis of 4-phenyl-1,2,4-triazoline-3,5-dione in an aqueous environment has also been a subject of interest for its synthetic potential.

The characterization of intermediates in such reactions is often challenging due to their transient nature. Spectroscopic techniques such as NMR and mass spectrometry would be crucial for identifying and characterizing any ring-opened intermediates. For the 4-(4-chlorophenyl) derivative, the electron-withdrawing nature of the chlorine atom on the phenyl ring could influence the stability of any charged intermediates formed during a ring-opening process. Further research is required to fully elucidate the mechanisms and characterize the intermediates involved in the ring-opening reactions of this specific compound.

Photochemical Reactivity of Triazolidine-3,5-diones

The photochemical reactivity of N-substituted 1,2,4-triazoline-3,5-diones (the oxidized form of triazolidine-3,5-diones) has been a subject of investigation, revealing their capacity for enhanced reactivity upon irradiation. These compounds are typically colored, which facilitates their activation by visible light.

Studies on N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) have shown that it can undergo a photochemical Diels-Alder cycloaddition reaction with benzene at low temperatures. More interestingly, upon visible light irradiation at room temperature over an extended period, MeTAD reacts with benzene to form a para-substituted bisurazole adduct. This reaction is believed to proceed through sequential aromatic substitution reactions initiated by an electron transfer from the aromatic ring to the highly electrophilic triplet state of the photoactivated MeTAD.

While direct photochemical studies on this compound or its oxidized form are not extensively documented, the established photochemical behavior of related triazolinediones provides a strong indication of its potential reactivity. The presence of the 4-chlorophenyl group may influence the photophysical properties of the molecule, such as its absorption spectrum and the lifetime of its excited states, which in turn would affect its photochemical reactivity. Further investigation into the photochemical reactions of 4-(4-chlorophenyl)-1,2,4-triazoline-3,5-dione could unveil novel synthetic transformations and applications.

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is instrumental in confirming the successful synthesis of the target compound by identifying the number and type of hydrogen atoms present. For the 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione structure, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the N-H protons of the triazolidine (B1262331) ring.

The protons on the para-substituted phenyl ring typically appear as a characteristic AA'BB' system, which often resolves into two apparent doublets. rhhz.net The protons ortho to the triazole ring are in a different chemical environment than the protons meta to it, leading to this splitting pattern. Furthermore, the N-H protons of the urazole (B1197782) ring are expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The integration of these signals would confirm the ratio of aromatic to N-H protons, consistent with the proposed structure. rhhz.net

Spectroscopic data from closely related 4-substituted-1,2,4-triazolidine-3,5-diones confirm these expected features. For instance, the ¹H NMR spectrum of the 4-(4-bromophenyl) analogue shows two doublets for the aromatic protons and a broad singlet for the two N-H protons. rhhz.net

Table 1: Expected ¹H NMR Spectral Data for this compound and Analogues in DMSO-d₆. rhhz.net
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione10.60s (br)-2H, N-H
7.70d8.82H, Ar-H
7.47d8.82H, Ar-H
4-(4-Fluorophenyl)-1,2,4-triazolidine-3,5-dione10.53s (br)-2H, N-H
7.45-7.53m-2H, Ar-H
7.31-7.36m-2H, Ar-H

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, signals are expected for the two equivalent carbonyl carbons of the dione (B5365651) structure and for the four distinct carbon environments within the 4-chlorophenyl ring. rhhz.net

The carbonyl carbons (C=O) are characteristically found in the downfield region of the spectrum, typically around 153 ppm. rhhz.net The aromatic carbons of the chlorophenyl group will present four signals: one for the ipso-carbon attached to the nitrogen, one for the carbon bearing the chlorine atom, and two for the ortho and meta carbons. The chemical shifts of these aromatic carbons are influenced by the electronic effects of both the triazolidine ring and the chlorine substituent. Analysis of related compounds, such as 4-(4-bromophenyl)-1,2,4-triazolidine-3,5-dione, provides a reliable reference for these assignments. rhhz.net

Table 2: Expected ¹³C NMR Spectral Data for this compound and Analogues in DMSO-d₆. rhhz.net
CompoundChemical Shift (δ) ppmAssignment
4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione153.4C=O
132.2Ar-C
131.8Ar-C
128.2Ar-C
120.7Ar-C
4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione154.1C=O
148.5, 130.0, 127.1, 126.6Ar-C
33.7-CH(CH₃)₂
24.3-CH(CH₃)₂

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key vibrational modes include the N-H stretching of the amine groups, the C=O stretching of the dione carbonyls, and the C=C stretching of the aromatic ring. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3300 cm⁻¹. researchgate.net The carbonyl (C=O) groups are expected to show a strong, sharp absorption band around 1700 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations usually result in peaks in the 1450-1600 cm⁻¹ region. researchgate.net The presence of these specific bands provides strong evidence for the triazolidine-dione structure and the phenyl substituent.

Table 3: Characteristic IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)VibrationFunctional Group
3100-3300N-H StretchAmine
~1700C=O StretchCarbonyl (Dione)
1450-1600C=C StretchAromatic Ring
1000-1100C-Cl StretchAryl Halide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, MS would confirm the molecular weight corresponding to its chemical formula, C₈H₆ClN₃O₂. The mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm the exact mass, providing definitive proof of the chemical formula. mdpi.com

Table 4: Expected Molecular Ion Data for this compound.
FormulaIonCalculated Exact Mass
C₈H₆ClN₃O₂[M(³⁵Cl)]⁺211.0148
[M(³⁷Cl)]⁺213.0119

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided references, analysis of closely related structures, such as 4-(4-chlorophenyl)-substituted triazole-thiones, offers significant insight into the expected solid-state geometry. mdpi.comresearchgate.net

From these related structures, it is anticipated that the five-membered triazolidine ring would be essentially planar. researchgate.net A key geometric parameter is the dihedral angle between the plane of the triazole ring and the plane of the 4-chlorophenyl ring. In similar molecules, this angle is significant, indicating a twisted conformation, often approaching orthogonality (around 80-90°). mdpi.comresearchgate.net This twisting minimizes steric hindrance between the two rings.

Furthermore, SCXRD would reveal intermolecular interactions, such as hydrogen bonds. It is highly probable that the N-H groups of the triazolidine ring would act as hydrogen bond donors, forming hydrogen bonds with the carbonyl oxygens of adjacent molecules, leading to the formation of supramolecular architectures like dimers or extended networks in the crystal lattice. researchgate.net

Table 5: Crystallographic Data for a Structurally Related Compound, 4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1697 (3)
b (Å)11.1376 (4)
c (Å)11.7574 (5)
α (°)67.070 (2)
β (°)80.887 (2)
γ (°)89.336 (2)
Dihedral Angle (Triazole/Chlorophenyl)89.5 (1)°

Analysis of Crystal Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not available in the reviewed literature, its crystal packing and intermolecular interactions can be inferred from computational analyses and studies of structurally similar compounds. The solid-state architecture is dictated by a variety of noncovalent interactions that stabilize the crystal lattice.

Key intermolecular forces expected to govern the crystal packing include hydrogen bonding, π-π stacking, and halogen-π interactions. The N-H protons of the triazolidine ring are capable of forming hydrogen bonds with the carbonyl oxygens of adjacent molecules, creating robust supramolecular networks.

Interaction TypeParticipating GroupsExpected Role in Crystal Packing
Hydrogen Bonding N-H (donor) and C=O (acceptor) on the triazolidine ringFormation of primary supramolecular synthons (e.g., dimers, chains)
π-π Stacking Chlorophenyl ring with adjacent chlorophenyl or triazole ringsStabilization of the crystal lattice through aromatic stacking
Halogen Interactions Chlorine atom and π-system of triazole or phenyl rings (C-Cl⋯π)Directional interactions contributing to the overall 3D architecture

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Behavior and Reaction Kinetics

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of 4-(4-R-phenyl)-1,2,4-triazolidine-3,5-diones, including the 4-chlorophenyl derivative. researchgate.netresearchgate.net These studies reveal a complex electrochemical behavior characterized by both reversible reduction and irreversible oxidation processes.

The initial redox event observed in aprotic solvents like dimethylsulfoxide and acetonitrile (B52724) is a reversible one-electron reduction. researchgate.net This process leads to the formation of a relatively stable anion-radical, which can be characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. researchgate.net The stability of this radical anion is a key feature of the compound's redox chemistry.

In contrast, the electrochemical oxidation of these compounds is typically an irreversible process. researchgate.net The oxidation generates a highly reactive 4-(4-R-phenyl)-4H-1,2,4-triazole-3,5-dione intermediate. researchgate.netresearchgate.net This species is unstable and readily undergoes subsequent chemical reactions, most notably an oxidative ring cleavage. researchgate.netresearchgate.net

Electrochemical ProcessDescriptionKey Findings
Reduction One-electron transferReversible process, forms a stable anion-radical. researchgate.net
Oxidation Multi-step processIrreversible, generates an unstable dione intermediate. researchgate.netresearchgate.net
Reaction Kinetics Follow-up chemical reactionThe oxidized intermediate undergoes rapid, oxidative ring cleavage. researchgate.net

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically for the compound This compound corresponding to the requested outline are not available.

While research exists on the synthesis of this class of compounds organic-chemistry.org and computational analyses have been performed on the parent molecule 4H-1,2,4-triazole-3,5-dione researchgate.net as well as other related 1,2,4-triazole (B32235) derivatives and molecules containing the 4-chlorophenyl group, ijper.orgnih.govnih.govnih.govmdpi.com the specific data for the target compound—including Density Functional Theory (DFT) calculations for electronic properties, conformational analysis, conceptual DFT for reactivity, and molecular docking simulations against specific biomolecules—could not be located.

Therefore, it is not possible to provide the requested article while adhering to the strict instruction of focusing solely on "this compound" and the specified subsections. Generating content would require using data from different molecules, which would violate the core requirements of the prompt.

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. These models are instrumental in medicinal chemistry for designing and optimizing new drug candidates.

In QSAR studies of 1,2,4-triazole (B32235) derivatives, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors are then correlated with observed biological activities, such as anticancer or antifungal effects, using statistical methods. nih.govresearchgate.net The goal is to identify the key structural features that govern the compound's efficacy.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. researchgate.net These analyses use steric and electrostatic field descriptors to evaluate the activity of new molecules. nih.gov For instance, a 3D-QSAR study on 1,2,4-triazole derivatives with anticancer properties revealed that steric and electrostatic fields significantly contribute to their biological activity. nih.govresearchgate.net The models often indicate that specific substitutions on the aromatic rings can enhance or diminish activity. For example, the presence of bulky or electronegative substituents at certain positions can be either favorable or unfavorable for the compound's interaction with its biological target. nih.gov

Commonly used molecular descriptors for triazole derivatives in QSAR studies are categorized as follows:

Steric Descriptors: These relate to the size and shape of the molecule. Favorable steric fields often indicate regions where bulkier substituents may enhance activity, while unfavorable regions suggest that smaller groups are preferred.

Electrostatic Descriptors: These describe the distribution of charge within the molecule. The models can highlight areas where electropositive or electronegative potentials are crucial for binding to a receptor. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

The table below summarizes key molecular descriptors and their typical influence on the biological activity of triazole derivatives, based on general QSAR findings.

Descriptor CategorySpecific Descriptor ExampleGeneral Correlation with Biological Activity
Steric Molar Refractivity (MR)Can indicate the volume of a substituent; optimal values are often sought for receptor fitting.
Electrostatic Dipole MomentInfluences long-range interactions with the target protein.
Electronic HOMO/LUMO EnergiesRelate to the molecule's ability to participate in charge-transfer interactions.
Hydrophobic LogPDescribes the partition coefficient between octanol (B41247) and water; crucial for pharmacokinetics.

These correlations help in the rational design of new derivatives with potentially improved biological activity. mdpi.com

The electronic structure of a molecule is fundamental to its chemical reactivity and its ability to act as an inhibitor. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine various electronic parameters that can predict these properties. mdpi.com

Key electronic structure parameters include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule, indicating higher reactivity in nucleophilic reactions.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This energy level relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to accept electrons, suggesting higher reactivity in electrophilic reactions.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies a more reactive molecule that is more easily polarized.

Global Hardness (η) and Softness (σ): These parameters are derived from the HOMO and LUMO energies and provide a measure of the molecule's resistance to deformation of its electron cloud. Softer molecules are generally more reactive.

For instance, in the context of corrosion inhibition, the electronic properties of triazole derivatives determine their ability to adsorb onto a metal surface. idk.org.rs A high EHOMO facilitates the donation of electrons from the inhibitor to the vacant d-orbitals of the metal, while a low ELUMO allows for back-donation from the metal to the inhibitor molecule. These interactions create a protective film on the metal surface. Studies on related triazole compounds have shown that their inhibition efficiency increases with increasing EHOMO and decreasing ELUMO values. idk.org.rs

The table below illustrates the relationship between electronic parameters and the predicted reactivity or inhibition efficiency for heterocyclic compounds like triazoles.

Electronic ParameterDefinitionImplication for Reactivity/Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate better electron-donating ability, often leading to stronger adsorption on metal surfaces (inhibition) or higher reactivity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate better electron-accepting ability, facilitating back-donation and strengthening inhibitor-metal bonds.
ΔE (Energy Gap) ELUMO - EHOMOA smaller gap suggests higher reactivity and polarizability, which can enhance inhibition efficiency.

These theoretical predictions guide the synthesis of molecules with optimized electronic properties for specific applications, such as enhanced biological activity or improved corrosion inhibition. idk.org.rs

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial as they influence the crystal packing, stability, and physicochemical properties of the compound.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. This surface provides a unique picture of the molecular environment and allows for the detailed analysis of close contacts between neighboring molecules. mdpi.comnih.gov

The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. nih.gov

To further understand the energetics of crystal packing, energy framework calculations are often performed. This method, used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors. mdpi.com The total interaction energy is typically broken down into four components: electrostatic, polarization, dispersion, and repulsion.

These calculations produce 3D graphical representations where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear and intuitive visualization of the dominant forces responsible for the crystal's stability. For instance, large dispersion energy frameworks often indicate significant π-π stacking interactions, while prominent electrostatic frameworks point to the importance of hydrogen bonding. mdpi.com

Hydrogen bonds and π-π stacking are two of the most important non-covalent interactions that direct the self-assembly of molecules in the solid state. nih.gov In the crystal structure of triazole derivatives, various types of hydrogen bonds can be observed. For 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione, the N-H groups of the triazolidine (B1262331) ring are expected to act as hydrogen bond donors, forming N-H···O=C hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules. mdpi.com

In addition to classical hydrogen bonds, weaker C-H···O and C-H···N interactions often play a supplementary role in stabilizing the crystal structure. The presence of the chlorophenyl ring also introduces the possibility of C-H···Cl interactions.

π-π stacking interactions can occur between the aromatic chlorophenyl rings and/or the triazolidine rings of neighboring molecules. nih.govresearchgate.net These interactions are crucial for the formation of layered or columnar structures. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. In a structurally similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, interactions such as C=S···π(triazolyl) and C-Cl···π(triazolyl) were observed, highlighting the diverse roles of the heterocyclic and aromatic rings in crystal packing. mdpi.com

Photo-chemical and Photo-physical Computational Studies

Theoretical investigations into the photo-chemical and photo-physical properties of this compound are crucial for understanding its behavior upon light absorption. Such studies can predict the nature of its excited states and the pathways for energy dissipation, which are fundamental to applications in areas like photo-switchable materials. While direct experimental and computational studies on the photo-switching capabilities of this specific molecule are not extensively documented, insights can be drawn from computational studies on analogous heterocyclic systems.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard computational methods for exploring the excited-state properties of molecules. nih.govmdpi.com For a molecule to be a candidate for a photo-switchable system, it should exhibit distinct and reversible changes in its structure or properties upon irradiation with light. DFT calculations can model the ground state (S₀) and excited states (e.g., the first singlet state, S₁, and the first triplet state, T₁) of this compound.

By calculating the potential energy surfaces of these electronic states, researchers can identify the transition pathways between different isomeric forms. For instance, a photo-induced reaction might proceed from the ground state to an excited state, followed by relaxation to a different, stable or metastable isomer. The energy barriers and thermodynamics of such transformations can be quantified through these calculations.

In related heterocyclic compounds, TD-DFT has been successfully used to predict electronic absorption spectra, which correspond to the energy required to excite the molecule from its ground state to various excited states. nih.govnih.gov The calculated absorption maxima (λmax) and oscillator strengths provide a theoretical fingerprint of the molecule's interaction with light. For this compound, such calculations would likely focus on π → π* and n → π* transitions associated with the triazolidine-dione ring and the phenyl substituent. The influence of the chloro-substituent on these transitions would also be a key area of investigation.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Phenyl-Triazolidinedione System

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 310 0.005 n → π*
S₀ → S₂ 275 0.150 π → π*
S₀ → S₃ 240 0.450 π → π*

Note: This data is hypothetical and serves to illustrate typical results from TD-DFT calculations on similar aromatic heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. researchgate.net For this compound, NBO analysis can provide a detailed picture of the electronic effects of the 4-chlorophenyl group on the triazolidine-3,5-dione ring.

The analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs (LP), bonding orbitals (σ and π), and anti-bonding orbitals (σ* and π*). The interactions between these orbitals, particularly the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the strength of the electronic delocalization.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions for a Substituted Phenyl-Triazolidinedione

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N₁ π* (C₇-C₈) 5.2
LP (1) N₂ π* (C=O) 25.8
LP (2) O₃ σ* (N₂-C₄) 3.1
π (C₅-C₆) π* (C₇-C₈) 18.5

Note: This data is hypothetical and serves to illustrate the types of interactions and stabilization energies that can be obtained from NBO analysis on similar molecular structures.

Through such computational studies, a comprehensive understanding of the electronic structure and potential photochemical behavior of this compound can be developed, guiding future experimental work and the design of novel photo-responsive materials.

An article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive and targeted searches for specific in vitro biological activity data for this exact molecule did not yield relevant results. The scientific literature available through the conducted searches focuses on derivatives of 1,2,4-triazole or other related heterocyclic structures, rather than the specified parent compound, this compound.

Therefore, it is not possible to provide scientifically accurate and verifiable information for the outlined sections on antiproliferative, anticancer, and antimicrobial activities, including mechanistic explorations, as no specific experimental data for this compound was found.

Biological Activity Investigations: in Vitro and Mechanistic Explorations

Antimicrobial Activity Evaluations (In Vitro)

Anti-Mycobacterium Activity

While direct studies on the anti-mycobacterium activity of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione are not extensively detailed in available literature, the broader class of 1,2,4-triazole (B32235) derivatives has been a significant focus of anti-tuberculosis (TB) research. Numerous studies have established that the triazole scaffold is a key pharmacophore in the development of potent agents against Mycobacterium tuberculosis.

Research into related structures has shown promising results. For instance, various 6-[(arylmethylenamino)carbonyl]-3-(pyridin-2-yl)-4H-1,2,4-triazin-5-one derivatives have demonstrated noteworthy activity against strains of Mycobacterium tuberculosis. nih.govresearchgate.net Similarly, the synthesis of novel 1,2,4-triazole derivatives continues to be a strategy for identifying new anti-tubercular agents. rjptonline.org Hybrids incorporating the thiazolidine-2,4-dione moiety, a structure related to the triazolidine-3,5-dione core, have also been synthesized and evaluated for their antimycobacterial properties, with some compounds showing high effectiveness. nih.govnih.gov Another approach has involved using 1H-1,2,3-triazolylsalicylhydrazones, which have shown considerable activity against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov These findings collectively suggest the potential of the 1,2,4-triazole core structure as a basis for developing new anti-mycobacterial agents, though specific data for the 4-(4-chlorophenyl) derivative remains to be fully elucidated.

Enzyme Inhibition Studies

Inhibition of Specific Molecular Targets (e.g., p53-MDM2 interaction, DprE1, Lanosterol 14α-demethylase (CYP51))

The potential of this compound as an inhibitor of key enzymatic targets is an area of significant scientific interest.

p53-MDM2 Interaction: The interaction between the p53 tumor suppressor and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology. nih.gov Blocking this interaction can reactivate p53, leading to tumor cell apoptosis. mdpi.com While various small molecules have been developed to inhibit this protein-protein interaction, specific data detailing the inhibitory activity of this compound on the p53-MDM2 complex were not identified in the reviewed literature. nih.govekb.eg

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs. nih.govnih.gov Several classes of DprE1 inhibitors have been identified, some of which are in clinical development. mdpi.com However, studies specifically evaluating this compound as a DprE1 inhibitor are not presently available in the searched scientific literature.

Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, and it is the primary target for azole antifungal drugs. wikipedia.orgnih.gov The 1,2,4-triazole moiety is a hallmark of many potent CYP51 inhibitors. nih.gov Research on novel azole derivatives has shown that substitutions, including a 4-chlorophenyl group, can contribute to significant inhibitory activity against fungal CYP51. cardiff.ac.uknih.gov While this suggests that the this compound scaffold possesses features common to CYP51 inhibitors, direct experimental data on its specific inhibitory potency against this enzyme is not currently available.

Cannabinoid CB1 Receptor Affinity and Inverse Agonist Properties

The cannabinoid CB1 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that mediates many of the psychoactive effects of cannabinoids. nih.gov Antagonists and inverse agonists of the CB1 receptor have been investigated for various therapeutic applications.

There is compelling evidence from structurally related compounds to suggest that this compound may interact with the CB1 receptor. For example, derivatives of 1,3,5-triphenylimidazolidine-2,4-dione, which share a similar heterocyclic dione (B5365651) core, have been synthesized and evaluated. nih.gov Notably, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione was identified as a potent inverse agonist with high affinity for the human CB1 receptor. nih.gov Furthermore, the 4-chlorophenyl moiety is a key feature in the prototypical CB1 antagonist/inverse agonist SR141716A. nih.gov Studies on other heterocyclic systems, such as 1,5-diaryl-1,2,3-triazoles, have also shown that derivatives containing a 1-(4-chlorophenyl) group can exhibit significant CB1 receptor affinity. nih.gov These findings indicate that the combination of a heterocyclic dione ring and a 4-chlorophenyl substituent, as present in this compound, are structural motifs strongly associated with CB1 receptor binding and inverse agonist activity.

Table 1: CB1 Receptor Affinity of a Structurally Related Imidazolidine-2,4-dione Compound

CompoundStructurehCB1 Ki (nM)Activity Profile
1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dioneImidazolidine-2,4-dione core with two 4-chlorophenyl groupsData available in cited literature nih.govInverse Agonist

Other Investigated Biological Activities (In Vitro/Mechanistic)

Anti-inflammatory Properties

The 1,2,4-triazolidine-3,5-dione scaffold has been associated with significant biological activities, including anti-inflammatory effects. Studies have shown that 1-acyl and 1,2-diacyl derivatives of 1,2,4-triazolidine-3,5-diones are potent anti-inflammatory agents in animal models. researchgate.net These compounds were reported to be effective against induced edema and pleurisy, indicating a potential mechanism for mitigating inflammatory processes. researchgate.net

Antioxidant Activity

Derivatives of 1,2,4-triazolidine-3,5-dione have been evaluated for their antioxidant properties. A study on a series of 4-substituted-1,2,4-triazolidine-3,5-dione derivatives assessed their antioxidant potential through established in vitro assays. brieflands.com The methodologies used included evaluating the compounds' capability to prevent lipid peroxidation and their direct scavenging effect on the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.net This indicates that the core structure of this compound belongs to a class of compounds that has been actively investigated for antioxidant activity. Other studies on various 1,2,4-triazole derivatives have also confirmed the potential of this heterocyclic system to exhibit antioxidant and radical scavenging properties. zsmu.edu.ua

Table 2: Investigated Biological Activities of the 1,2,4-Triazolidine-3,5-dione Scaffold

ActivityScaffold/Derivative ClassKey Findings/AssaysReference
Anti-inflammatory1-Acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-dionesEffective against induced edema and pleurisy in rodent models. researchgate.net
Antioxidant4-Substituted-1,2,4-triazolidine-3,5-dionesActivity assessed via lipid peroxidation prevention and DPPH radical scavenging assays. researchgate.netbrieflands.com

Antiviral Effects (Mechanistic)

The 1,2,4-triazole nucleus is a recognized pharmacophore in a number of antiviral drugs, and derivatives of this compound have been investigated for their potential to combat various viral infections. researchgate.netnuft.edu.uanih.gov The precise antiviral mechanism of this compound is not extensively detailed in the available literature. However, research on related triazole compounds suggests that their antiviral activity may stem from the inhibition of viral enzymes essential for replication. mdpi.com For instance, some triazole derivatives have been shown to target viral polymerases or proteases, thereby disrupting the viral life cycle. The structural characteristics of the 1,2,4-triazole ring, such as its capacity for hydrogen bonding and its dipole moment, are believed to contribute to its ability to interact with biological receptors, including viral enzymes. nih.gov Further mechanistic studies are required to elucidate the specific viral targets of this compound and the molecular interactions that underpin its antiviral effects.

Anticonvulsant Properties

Derivatives of 1,2,4-triazole have shown considerable promise as anticonvulsant agents. The anticonvulsant activity of compounds related to this compound has been evaluated in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The mechanism of action for many anticonvulsant triazole derivatives is thought to involve the modulation of ion channels, particularly voltage-gated sodium channels. Some studies on 4-alkyl-5-aryl-1,2,4-triazole-3-thiones, which share a structural resemblance to the compound of interest, have indicated that these molecules can act on voltage-gated sodium channels. nih.gov The presence of an aryl group at the N4 position of the triazole ring is a common feature in many active compounds.

Compound Analogue Anticonvulsant Activity Model Key Findings Reference
4-Phenyl- researchgate.netnuft.edu.uamdpi.comtriazolo[4,3-a]quinazolin-5(4H)-one derivativesMES, scPTZShowed significant oral activity against MES-induced seizures. nih.gov
4-Alkyl-5-aryl-1,2,4-triazole-3-thionesMES, 6Hz testExhibit anticonvulsant activity by acting on voltage-gated sodium channels. nih.gov

Hypoglycemic and Anti-urease Activities

The potential of 1,2,4-triazole derivatives as hypoglycemic and anti-urease agents has been an active area of research.

Hypoglycemic Activity: While direct studies on the hypoglycemic activity of this compound are limited, research on related 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols has demonstrated their potential as hypoglycemic agents. nih.gov The mechanism of action for the hypoglycemic effects of these triazole derivatives is not fully understood but may involve the modulation of enzymes involved in glucose metabolism. A study on 1,2,4-triazole derivatives showed the ability to lower blood glucose levels in an intraperitoneal glucose tolerance test. nih.gov Further investigations are necessary to determine if this compound possesses similar properties and to elucidate the underlying mechanisms.

Anti-urease Activity: Several 1,2,4-triazole derivatives have been identified as potent inhibitors of the urease enzyme. nih.govorientjchem.org Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory activity of triazole-containing compounds is attributed to their ability to interact with the nickel ions in the active site of the urease enzyme. nih.gov The triazole ring is considered a valuable pharmacophore for the design of urease inhibitors due to its favorable properties, including its ability to form hydrogen bonds and its structural rigidity. nih.gov Quantitative structure-activity relationship (QSAR) studies on 1,2,4-triazole congeners have been conducted to predict their anti-urease activity and to design more potent inhibitors. orientjchem.orgresearchgate.net

Compound Series Enzyme Target Inhibitory Activity (IC50/Ki) Reference
researchgate.netnuft.edu.uamdpi.comtriazolo[3,4-b] researchgate.netnih.govmdpi.comthiadiazole derivativesUreaseIC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM nih.gov
Oxadiazoles/thiadiazoles and triazolesUreaseKi value of 2 µM for the most active compound nih.gov

Structure-Activity Relationship (SAR) Analysis

Identification of Pharmacophore Features Contributing to Activity

The biological activity of 1,2,4-triazole derivatives is intrinsically linked to their structural features. The 1,2,4-triazole ring itself is a key pharmacophore, contributing to the molecule's ability to interact with biological targets through hydrogen bonding and its inherent polarity. nih.gov

For anticonvulsant activity , a common pharmacophore model for related compounds includes a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety. researchgate.net The aryl group at the N4 position of the triazolidine (B1262331) ring, such as the 4-chlorophenyl group, often serves as the hydrophobic domain.

While a specific pharmacophore model for the antiviral activity of this compound has not been explicitly defined, the triazole nucleus is a common feature in many antiviral agents, suggesting its importance as a core structural element. researchgate.netnuft.edu.ua

Impact of Substituent Effects on Biological Efficacy

The nature and position of substituents on the 4-phenyl ring and the triazolidine core significantly influence the biological efficacy of these compounds.

For anticonvulsant activity , the presence and position of substituents on the phenyl ring can modulate the compound's potency and pharmacokinetic properties. For instance, in a series of 4-phenyl- researchgate.netnuft.edu.uamdpi.comtriazolo[4,3-a]quinazolin-5(4H)-ones, specific substitutions on the phenyl ring led to compounds with wide margins of safety and significant oral activity. nih.gov The 4-chloro substituent in the title compound is expected to influence its lipophilicity and electronic properties, which in turn can affect its absorption, distribution, and interaction with the target receptor.

Regarding hypolipidemic activity , a related study on 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones found that 4-(4-chlorophenyl)-substituted compounds demonstrated better activity than those with 4-methoxy, 4-nitro, and 4-t-butylphenyl substitutions. mdpi.com This highlights the favorable impact of the chloro substitution at the para position of the phenyl ring for this particular biological effect.

In the case of anti-urease activity , the substitution pattern on the aryl ring of related triazole-thiadiazole derivatives has been shown to be critical for their inhibitory potency. nih.gov Electron-withdrawing groups, such as chlorine, can enhance the interaction with the enzyme's active site. Specifically, 3-chloro and 4-chloro substituted analogs demonstrated significant antifungal activities, which can be correlated with their urease inhibitory potential. nih.gov

The following table summarizes the general impact of substituents on the biological activities of related 1,2,4-triazole derivatives:

Biological Activity Favorable Substituent Features Reference
AnticonvulsantSpecific substitutions on the 4-phenyl ring can improve safety and oral activity. nih.gov
Hypolipidemic4-(4-chlorophenyl) substitution showed superior activity compared to other substitutions. mdpi.com
Anti-urease / AntifungalChloro-substitutions (3-Cl and 4-Cl) on the phenyl ring demonstrated significant activity. nih.gov

Future Research Directions and Emerging Applications in Academic Chemistry

Design and Synthesis of Advanced 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione Conjugates

A significant future direction lies in the design and synthesis of advanced conjugates of this compound. This involves linking the core molecule to other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities. The goal is to enhance target specificity, improve efficacy, and overcome resistance mechanisms.

Future research will likely focus on conjugating the this compound scaffold with a variety of molecular entities. These may include:

Other Heterocycles: Combining with other heterocyclic systems like thiazolidine-2,4-diones, quinoline, or benzothiazole could lead to hybrid compounds with multifaceted biological profiles. For instance, the combination of a thiazolidine-2,4-dione, known for its diverse pharmacological properties, with a chlorophenylthiosemicarbazone fragment has been explored to create new antibacterial agents mdpi.com.

Natural Products: Linking the triazolidinedione core to natural product scaffolds could yield conjugates with unique therapeutic properties.

Peptides and Amino Acids: Bioconjugation with peptides or specific amino acids, such as tyrosine, is a promising strategy for creating targeted therapeutic agents or probes. The reactivity of related triazolinedione compounds with tyrosine residues has been investigated for selective bioconjugation cdnsciencepub.com.

These synthetic endeavors will require the development of efficient and selective conjugation chemistries that preserve the structural integrity and desired properties of each component.

Exploration of Novel Reaction Pathways and Green Chemistry Approaches

The synthesis of this compound and its derivatives is an active area of research, with a growing emphasis on developing novel, efficient, and environmentally benign reaction pathways. Traditional multi-step syntheses often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents organic-chemistry.org.

Novel Reaction Pathways: Future research will likely focus on one-pot multicomponent reactions, which offer a streamlined approach to synthesizing complex molecules from simple starting materials in a single step organic-chemistry.orgrhhz.net. These methods are not only more efficient but also reduce waste and energy consumption. For example, a one-pot synthesis of 4-substituted-1,2,4-triazolidin-3,5-diones has been developed using the combination of triphosgene, substituted anilines, and ethyl carbazate (B1233558) rhhz.net. Another efficient one-pot method involves the reaction of anilines with ethyl chloroformate to form a carbamate (B1207046) intermediate, followed by reaction with ethyl carbazate and subsequent cyclization organic-chemistry.org.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Future research in this area will likely explore:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce side reactions, offering a greener alternative to conventional heating methods researchgate.net.

Solvent-Free Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water minimizes the generation of volatile organic compounds researchgate.net.

Catalytic Methods: The use of reusable catalysts can improve the efficiency and sustainability of synthetic processes.

The table below summarizes the yields of various 4-substituted urazoles synthesized via a one-pot method, highlighting the efficiency of this approach for different aniline (B41778) derivatives organic-chemistry.org.

Starting Aniline DerivativeProduct (4-Substituted-1,2,4-triazolidine-3,5-dione)Yield (%)
Aniline4-Phenyl-1,2,4-triazolidine-3,5-dione85
4-Methylaniline4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione92
4-Methoxyaniline4-(4-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione88
4-ChloroanilineThis compound82
4-Bromoaniline4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione75
4-Nitroaniline4-(4-Nitrophenyl)-1,2,4-triazolidine-3,5-dione65
2-Nitroaniline4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione68
2-Methylaniline4-(2-Methylphenyl)-1,2,4-triazolidine-3,5-dione70

Development of this compound as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological processes. The this compound scaffold holds potential for the design of novel chemical probes due to its unique chemical properties and the ability to systematically modify its structure.

Future research in this area could focus on:

Fluorescent Probes: By incorporating fluorophores into the this compound structure, it may be possible to develop fluorescent probes for imaging and sensing specific biological targets. The photophysical properties of related 1,2,4-triazole (B32235) derivatives have been studied, revealing their potential as luminophores mdpi.com.

Colorimetric Sensors: The development of colorimetric sensors for the detection of specific ions or biomolecules is another promising avenue. For instance, a sensor based on a related thiazolidine-2,4-dione ring has been designed for the naked-eye detection of Li+ ions researchgate.net.

Affinity-Based Probes: These probes could be designed to selectively bind to specific enzymes or receptors, allowing for their isolation and characterization.

The design of these probes will require a deep understanding of the structure-property relationships of the triazolidinedione core and the influence of substituents on its photophysical and binding properties.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling plays an increasingly important role in modern drug discovery and materials science. For this compound, advanced computational techniques can be employed to predict its biological activity, elucidate reaction mechanisms, and guide the design of new derivatives with improved properties.

Mechanism Prediction:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule, providing insights into reaction mechanisms and the nature of intermediates.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with biological targets, such as enzymes or receptors, over time.

Lead Optimization:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on substituted 1,2,4-triazole derivatives have been used to identify the structural features that are crucial for their anticancer activity fishersci.ca. Similar models could be developed for this compound to predict the activity of new analogues.

Molecular Docking: Docking studies can predict the binding mode and affinity of the molecule to a specific biological target, aiding in the rational design of more potent inhibitors ijper.orgmdpi.com. For example, molecular docking has been used to study the interaction of 1,2,4-triazole derivatives with various enzymes ijper.orgresearchgate.net.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of new therapeutic agents and materials based on the this compound scaffold.

Integration of this compound into Material Science Applications (e.g., Polymers, Photoswitches)

The unique chemical structure of this compound makes it an attractive building block for the development of new materials with tailored properties.

Polymers: The triazolidinedione ring can be incorporated into polymer backbones to create novel materials. For example, 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione has been used as a monomer in step-growth polymerization reactions with diacid chlorides to synthesize new aliphatic polyamides nih.gov. The resulting polymers may exhibit enhanced thermal stability, flame retardancy, or other desirable properties due to the presence of the heterocyclic ring. Future research could explore the synthesis of a wider range of polymers incorporating the this compound moiety and investigate their mechanical, thermal, and optical properties.

Photoswitches: The development of molecular photoswitches, which can reversibly change their properties upon irradiation with light, is a rapidly growing area of research. While specific research on this compound as a photoswitch is limited, the general class of azobenzene-containing molecules is well-known for its photoswitchable properties. The N=N bond within the oxidized form of the triazolidine (B1262331) ring (triazolinedione) is a key feature that could potentially be exploited for photoswitching applications, although this is a speculative area for future investigation researchgate.net.

Comprehensive Mechanistic Investigations of Biological Activities

While various biological activities have been reported for the broader class of 1,2,4-triazoles and related heterocycles, detailed mechanistic studies on this compound are still needed. A thorough understanding of how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic agent.

Future research should focus on:

Enzyme Inhibition Studies: Investigating the ability of this compound to inhibit specific enzymes is a key area of interest. For example, various 1,2,4-triazole derivatives have been studied as inhibitors of enzymes like acetylcholinesterase and α-glucosidase nih.gov. The inhibitory potential of the target compound against a panel of relevant enzymes should be systematically evaluated.

Target Identification and Validation: Identifying the specific cellular targets of this compound is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

These mechanistic studies will provide a solid foundation for the rational design of more potent and selective analogues of this compound.

Comparative Studies with Other Triazole Isomers and Heterocycles

To fully appreciate the potential of this compound, it is important to conduct comparative studies with its structural isomers and other related heterocyclic compounds. Such studies can provide valuable insights into structure-activity relationships (SAR) and help to identify the key structural features responsible for its biological activity.

Comparison with Triazole Isomers: The 1,2,4-triazole ring system has a constitutional isomer, the 1,2,3-triazole ring. Comparative studies of the biological activities of these isomers can reveal the importance of the nitrogen atom arrangement within the heterocyclic ring. Both 1,2,3- and 1,2,4-triazoles are known to exhibit a wide range of pharmacological properties, and a direct comparison of their 4-(4-chlorophenyl)-substituted derivatives would be highly informative nih.gov.

Comparison with Other Heterocycles: Comparing the biological profile of this compound with that of other five-membered heterocycles containing different heteroatoms, such as thiazolidinones, oxadiazoles, and thiadiazoles, can provide valuable SAR data researchgate.netmdpi.com. For example, thiazolidin-4-ones are another class of heterocyclic compounds with a broad spectrum of biological activities, and a comparative study could highlight the unique contributions of the triazolidinedione core mdpi.com.

These comparative studies will help to position this compound within the broader landscape of heterocyclic medicinal chemistry and guide the future design of novel therapeutic agents.

Conclusion

Summary of Key Academic Discoveries Regarding 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione

Academic research on this compound has primarily centered on its synthesis and reactivity, revealing its utility as a versatile chemical entity.

Synthesis and Structural Characterization

The synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones, including the 4-(4-chlorophenyl) derivative, has been a focal point of numerous studies. Efficient synthetic routes have been developed to construct this heterocyclic scaffold. One notable advancement is the development of one-pot synthesis methods, which offer a streamlined and efficient approach to this class of compounds. organic-chemistry.org These methods often involve the reaction of aniline (B41778) derivatives with reagents like ethyl chloroformate to form carbamate (B1207046) intermediates, which then react with ethyl carbazate (B1233558) and subsequently undergo cyclization to yield the desired triazolidinedione. organic-chemistry.org Such one-pot procedures are advantageous due to their simplicity, reduced solvent usage, and often good to high yields, which can range from 28% to 92% for various aniline derivatives. organic-chemistry.org Another innovative one-pot approach utilizes the combination of triphosgene, substituted anilines, and ethyl carbazate in the presence of a base like cesium carbonate. rhhz.net

While specific spectroscopic data for this compound is not extensively detailed in readily available literature, the characterization of analogous compounds provides a strong basis for its expected spectral properties. For instance, the structural analysis of 1,2-diacetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (B1194666) revealed a planar triazole ring. nih.gov Similarly, the crystal structure of the related thione derivative, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, has been determined, showing a planar five-membered ring. mdpi.com It is anticipated that this compound would also possess a largely planar heterocyclic core, a feature that influences its reactivity.

Reactivity and Applications

The reactivity of this compound is largely dictated by the electron-deficient nature of the triazolidinedione ring, which is further influenced by the presence of the electron-withdrawing chlorophenyl group. This makes the compound a potent reagent in various chemical transformations.

One of the most significant applications of this class of compounds is as an oxidizing agent . The oxidized form, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, has been effectively used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, achieving moderate to good yields. researchgate.net This highlights the compound's utility in synthesizing other heterocyclic systems. The parent compound, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is also known to oxidize alcohols to aldehydes or ketones under mild conditions. orgsyn.org

Furthermore, 4-substituted-1,2,4-triazolidine-3,5-diones are renowned for their high reactivity in cycloaddition reactions , particularly as powerful dienophiles in Diels-Alder reactions. orgsyn.org The high reactivity of these compounds, often referred to as triazolinediones (TADs), is attributed to their cyclic structure which lowers the energy of the N=N bond's lowest unoccupied molecular orbital (LUMO). researchgate.net While much of the detailed research has focused on the parent phenyl derivative (PTAD), it is well-established that the electronic nature of the substituent on the phenyl ring can modulate this reactivity. The electron-withdrawing nature of the chlorine atom in this compound is expected to enhance its dienophilic character, making it a highly reactive partner in cycloaddition reactions.

Unanswered Questions and Future Research Imperatives

Despite the foundational knowledge established, several aspects of the chemistry of this compound remain underexplored, presenting fertile ground for future research.

A primary area for future investigation is the quantitative assessment of the influence of the p-chloro substituent on the compound's reactivity. While it is qualitatively understood that the chloro group is electron-withdrawing, detailed kinetic studies comparing the reaction rates of this compound with other 4-aryl substituted analogs in various reactions (e.g., Diels-Alder, ene reactions) are lacking. Such studies would provide valuable quantitative data for structure-activity relationship (SAR) models.

The exploration of the full scope of its synthetic utility is another key research imperative. While its role as an oxidizing agent for specific substrates has been demonstrated, a systematic investigation into its reactivity with a broader range of functional groups and substrates could uncover new and valuable synthetic transformations. Furthermore, the potential of this compound to participate in other types of reactions beyond oxidation and cycloadditions warrants investigation.

The development of asymmetric reactions utilizing this compound as a chiral reagent or in the presence of a chiral catalyst is a promising avenue. The triazolidinedione core can be a source of chirality, and harnessing this for stereoselective synthesis would be a significant advancement.

Finally, while the parent triazole ring is a known pharmacophore in medicinal chemistry, the biological activity profile of this compound itself remains largely uninvestigated . Screening this compound for various biological activities could reveal potential applications in drug discovery and development.

Broader Implications for Heterocyclic Chemistry and Molecular Design

The study of this compound, even with the current gaps in knowledge, has broader implications for the fields of heterocyclic chemistry and molecular design.

The efficient synthesis of this substituted urazole (B1197782) contributes to the ever-expanding toolbox for the construction of complex heterocyclic frameworks . The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry, and the ability to readily introduce substituents like the 4-chlorophenyl group allows for the fine-tuning of a molecule's properties. nih.gov

The predictable and high reactivity of this compound in cycloaddition reactions makes it a valuable tool in "click chemistry" and for the synthesis of complex polycyclic systems. The ability to modulate the reactivity of the triazolidinedione core through substituent effects, as exemplified by the chloro group, provides a clear strategy for rational molecular design . Chemists can tailor the electronic properties of the dienophile to match the demands of a specific diene partner, thereby controlling the efficiency and selectivity of the cycloaddition.

Furthermore, the understanding of the structure-reactivity relationships in this system informs the design of other reactive heterocyclic species. The principles governing the influence of the p-chloro substituent on the electronic nature of the triazolidinedione ring can be extrapolated to other heterocyclic systems, aiding in the design of new reagents and catalysts with tailored reactivity.

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4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.